Formononetin-B-D-glucuronide sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

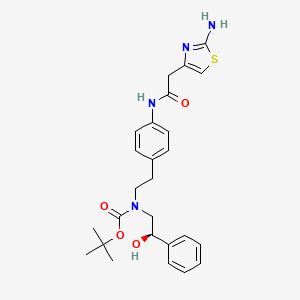

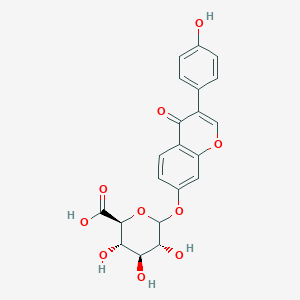

Formononetin-B-D-glucuronide sodium salt is a bioactive derivative originating from formononetin . Formononetin is an isoflavone occurring naturally in numerous plant species . This compound is used in the research of osteoporosis and estrogen-related disorders . It has a molecular formula of C22H20O10 and a molecular weight of 444.39.

Synthesis Analysis

The synthesis of Formononetin-B-D-glucuronide sodium salt involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This biosynthetic reaction plays a role in the conjugation and excretion of endogenous substrates, such as steroids, bilirubin, and bile acids . UGT activity results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .Molecular Structure Analysis

Formononetin, the parent compound of Formononetin-B-D-glucuronide sodium salt, is an O-methylated isoflavone . It predominantly occurs in leguminous plants and Fabaceae, particularly in beans, such as green beans, lima beans, soy, and many others, as the free aglycone or in form of its glucoside ononin .Chemical Reactions Analysis

Formononetin-B-D-glucuronide sodium salt is involved in various chemical reactions. One of the key enzymes involved in these reactions is β-glucuronidase (β-GLU), a hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .Physical And Chemical Properties Analysis

Formononetin-B-D-glucuronide sodium salt has a molecular formula of C22H20O10 and a molecular weight of 444.39. More detailed physical and chemical properties may be available from manufacturers or chemical databases.Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Antioxidant Potential

Formononetin-B-D-glucuronide sodium salt, derived from Formononetin (FMNT), has shown profound anti-inflammatory and antioxidant potential . It has been found to be associated with the treatment of many diseases related to inflammation and oxidative stress .

Pharmaceutical Research

In the field of pharmaceutical research, this compound holds immense promise. Its unique molecular structure and inherent bioactivity make it a compelling target for the development of innovative drug candidates . The conjugation of formononetin with a glucuronic acid moiety enhances the compound’s solubility and bioavailability, potentially improving its pharmacokinetic profile and increasing its therapeutic efficacy .

Treatment of Various Diseases

Formononetin-B-D-glucuronide sodium salt has shown potential in the prevention and treatment of cancers, neurological diseases, fibrotic diseases, allergic diseases, metabolic diseases, cardiovascular diseases, gastrointestinal diseases, and autoimmune diseases .

Natural Product Investigations

This compound is also of interest to natural product chemists and researchers . It offers a versatile platform for exploration and innovation in the field of natural product chemistry .

Analytical Methods Development

Researchers and analysts can utilize this compound to develop and validate analytical methods, ensuring the accurate identification, quantification, and characterization of related isoflavone derivatives in complex matrices, such as botanical extracts or biological samples .

Osteoporosis and Estrogen-Related Disorders Research

Formononetin-B-D-glucuronide sodium salt is used in the research of osteoporosis and estrogen-related disorders . Its unique properties make it a valuable asset in these fields .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIBOZXVZLENRZ-DAZJWRSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)